InChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3
. This compound has a complexity of 367 . The compound has a molecular formula of and a molecular weight of approximately 261.237 g/mol. It is classified under several categories including aliphatic heterocycles, aromatic heterocycles, and esters. The compound is identified by its CAS number 159325-86-7 and has been cataloged by various chemical suppliers for research purposes .
The synthesis of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate typically involves multi-step organic reactions. A prominent method includes:
The molecular structure of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate features:
The compound's SMILES representation is CCOC(=O)C1=C(C)N(O)C2=C1C1=NON=C1C=C2
, which provides insight into its connectivity and stereochemistry .
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate can participate in various chemical reactions:
Typical reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific outcomes depend on the reaction conditions such as temperature, solvent, and concentration .
The mechanism of action for ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate is believed to involve interactions with various biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to modulate enzyme activity or receptor interactions .
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate exhibits several notable physical and chemical properties:
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate has several applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: